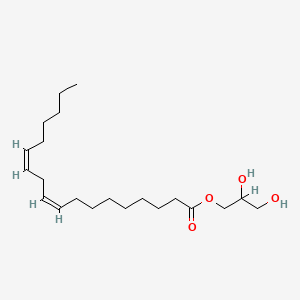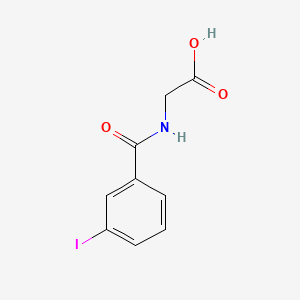
Alirinetide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alirinetide is a complex peptide composed of six amino acids: L-arginine, L-phenylalanine, L-serine, L-arginine, L-tyrosine, and L-alanine. This peptide sequence is significant in various biological processes due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alirinetide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then expresses the peptide.
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at the tyrosine residue, forming dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products:
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Alirinetide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, influencing their activity.
Pathways Involved: It may modulate signaling pathways such as the nitric oxide (NO) pathway, given the presence of L-arginine, a precursor for NO synthesis.
Comparison with Similar Compounds
- Alirinetide
- L-Glutamine, L-phenylalanyl-L-seryl-L-arginyl-L-tyrosyl-L-alanyl-
- L-Alanyl-L-glutamine dipeptide
Comparison:
- Uniqueness: The presence of two L-arginine residues in this compound makes it unique, potentially enhancing its ability to modulate NO production and immune responses.
- Structural Differences: Variations in amino acid sequences among similar peptides can lead to differences in their biological activities and applications.
Properties
CAS No. |
725715-18-4 |
|---|---|
Molecular Formula |
C36H54N12O9 |
Molecular Weight |
798.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H54N12O9/c1-20(29(51)46-26(34(56)57)10-6-16-43-36(40)41)44-32(54)27(18-22-11-13-23(50)14-12-22)47-31(53)25(9-5-15-42-35(38)39)45-33(55)28(19-49)48-30(52)24(37)17-21-7-3-2-4-8-21/h2-4,7-8,11-14,20,24-28,49-50H,5-6,9-10,15-19,37H2,1H3,(H,44,54)(H,45,55)(H,46,51)(H,47,53)(H,48,52)(H,56,57)(H4,38,39,42)(H4,40,41,43)/t20-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
WVPOPWDCSFQEBI-HJJAOGADSA-N |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FSRYAR |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GM-604; GM-602; GM-603; GM-605; GM-606; GM-607; GM-608; GM-609; GM-6; GM604; GM602; GM603; GM605; GM606; GM607; GM608; GM609; GM6; GM 604; GM 602; GM 603; GM 605; GM 606; GM 607; GM 608; GM 609; GM 6; alirinetide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















